Mirin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mirin is an MRN-ATM pathway inhibitor blocking 3’ and 5’ exonuclease activity associated with Mre11, inducing G2 cell cycle arrest.
This compound is a Mre11-Rad50-Nbs1 (MRN)-ATM pathway inhibitor.
Mechanism of Action
Target of Action
Mirin is a potent inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex . The MRN complex plays a crucial role in the detection and repair of DNA double-strand breaks (DSBs), which are potentially lethal to cells .
Mode of Action
This compound prevents the MRN-dependent activation of ATM (ataxia-telangiectasia mutated) without affecting ATM protein kinase activity . It also inhibits the Mre11-associated exonuclease activity . This inhibition blocks the 3’ to 5’ exonuclease activity associated with Mre11, which is essential for the processing of DSBs .
Biochemical Pathways
The inhibition of the MRN complex by this compound impacts the cellular response to DSBs. It prevents the activation of ATM, a key player in the cellular response to DSBs . This leads to the abolition of the G2/M checkpoint, a critical control point in the cell cycle . Furthermore, this compound strongly inhibits homology-directed repair (HDR), a major pathway for the repair of DSBs .
Pharmacokinetics
It is known that this compound is soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The inhibition of the MRN complex by this compound leads to several cellular effects. It induces a substantial G2 arrest, preventing cells from progressing through the cell cycle . Additionally, it increases apoptosis, or programmed cell death . These effects can potentially be exploited for therapeutic purposes, particularly in the treatment of cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzymatic action of rice-koji on the starchy substrate of glutinous rice yields sugar, a process known as saccharification . The high alcohol content suppresses the growth of any other micro-organisms and keeps the mixture from spoiling This suggests that the action of this compound could be influenced by factors such as temperature, pH, and the presence of other substances
Properties
CAS No. |
1198097-97-0 |
---|---|
Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14) |
InChI Key |
YBHQCJILTOVLHD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)O |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mirin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Mirin, and how does it exert its inhibitory effect?
A1: this compound primarily targets the Mre11 nuclease, a crucial component of the MRN complex (Mre11-Rad50-Nbs1) involved in DNA double-strand break (DSB) repair. [, ] Although the exact mechanism remains unclear, in silico analyses suggest that this compound docks onto the active site of Mre11, potentially hindering its nuclease activity. [, ]
Q2: What are the downstream consequences of this compound-mediated Mre11 inhibition in the context of DNA damage repair?
A2: Inhibiting Mre11 with this compound disrupts the MRN complex's function in DSB repair, leading to several downstream effects:
- Impaired DSB repair: this compound treatment hinders the repair of DSBs, causing their accumulation within cells. [, , ] This effect is particularly pronounced in cells deficient in BRCA2, a protein crucial for homologous recombination (HR) repair. [, ]
- Cell cycle arrest and apoptosis: The accumulation of unrepaired DSBs triggers cell cycle arrest, primarily in the S-phase, and ultimately leads to apoptosis, a form of programmed cell death. [, ]
- Shift in DNA repair pathway balance: this compound treatment not only impairs HR but also influences the balance between HR and the more error-prone non-homologous end joining (NHEJ) repair pathway, potentially leading to increased mutagenesis. [, ]
Q3: this compound has shown promise in enhancing the efficacy of carboplatin, a chemotherapeutic drug. How does this synergistic effect occur?
A3: Carboplatin induces DNA crosslinks, a type of DNA damage. Cancer cells often develop resistance to carboplatin by upregulating HR to repair these crosslinks. [] this compound, by inhibiting Mre11 and thus HR, hinders this repair process, making the cancer cells more susceptible to carboplatin's cytotoxic effects. []
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research papers do not disclose the molecular formula and weight of this compound.
Q5: Is there any spectroscopic data available for this compound, such as UV-Vis or IR spectra?
A5: The provided research papers do not contain information regarding the spectroscopic data for this compound.
Q6: The research primarily focuses on this compound's biological activity. Is there any information on its material compatibility, stability under various conditions, or catalytic properties?
A6: The provided research focuses exclusively on this compound's biological effects, particularly in the context of DNA damage and cancer. Therefore, information about its material compatibility, stability in non-biological environments, or any potential catalytic properties is absent from these studies.
Q7: Have there been any computational studies to understand this compound's interaction with Mre11 or explore structure-activity relationships?
A7: While the research mentions "in silico analysis" showing this compound docking onto the active site of Mre11, [, ] specific details about the computational methods employed or any structure-activity relationship studies are not provided.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.